molecular formula C16H12FN3O B3895182 (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 5867-50-5

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B3895182
CAS No.: 5867-50-5
M. Wt: 281.28 g/mol
InChI Key: MKGWXYSFUWSZGO-ZDLGFXPLSA-N
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Description

(E)-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole derivative featuring a fluorophenyl group at position 3, a phenyl group at position 1, and an oxime functional group (-CH=N-OH) at position 4. The oxime moiety enhances hydrogen-bonding capacity and metabolic stability, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

5867-50-5

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

(NZ)-N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C16H12FN3O/c17-14-8-6-12(7-9-14)16-13(10-18-21)11-20(19-16)15-4-2-1-3-5-15/h1-11,21H/b18-10-

InChI Key

MKGWXYSFUWSZGO-ZDLGFXPLSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NO

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Fluorophenyl and Phenyl Groups:

    Formation of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions, typically using reagents such as Vilsmeier-Haack reagent.

    Oxime Formation: The final step involves the conversion of the carbaldehyde group to the oxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Functional Group Variations in Pyrazole-4-carbaldehyde Derivatives

The substitution of the aldehyde group with other functional groups significantly alters chemical and biological properties:

Compound Name Functional Group Key Features Biological Activity/Applications Reference
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Aldehyde Methyl group at position 3; lacks oxime Intermediate in agrochemical synthesis
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime Oxime Sulfanyl and bromophenyl groups; fluorobenzyl oxime Enhanced lipophilicity for receptor binding
(E)-1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime Oxime Methyl and phenoxy substituents; rigid structure Potential antimicrobial agent
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Aldehyde Dihydro pyrazole ring (saturated) Structural studies for conformation analysis

Key Observations :

  • Oxime vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., bromophenyl in ) enhance stability, while bulky groups (e.g., phenoxy in ) may restrict rotational freedom, affecting binding kinetics.
  • Ring Saturation : Dihydro pyrazoles (e.g., ) exhibit conformational flexibility, contrasting with the aromatic rigidity of the target compound.

Comparison with Hydrazone and Carboxylic Acid Derivatives

Pyrazole derivatives with hydrazone or carboxylic acid groups exhibit distinct properties:

Compound Name Functional Group Key Features Biological Activity/Applications Reference
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide Hydrazone Hydrazine linkage; methoxyphenyl group Antimicrobial and anti-inflammatory
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid Carboxylic acid Acidic group at position 4 Intermediate in drug synthesis

Key Observations :

  • Carboxylic Acids : Acidic derivatives (e.g., ) are more water-soluble but less metabolically stable than oximes.

Substituent Position and Electronic Effects

The position of fluorophenyl and phenyl groups critically influences activity:

Compound Name Substituents Electronic Effects Applications Reference
3-(4-Fluorophenyl)-1H-pyrazole Fluorophenyl at position 3 Electron-withdrawing; enhances ring stability Anti-inflammatory
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Bromophenyl and fluorophenyl Increased steric bulk; halogen bonding Structural crystallography studies

Key Observations :

  • Fluorophenyl at Position 3 : This substitution (as in the target compound) stabilizes the pyrazole ring via electron-withdrawing effects, enhancing metabolic resistance .
  • Halogenated Derivatives: Bromophenyl substituents (e.g., ) improve binding affinity in hydrophobic pockets compared to non-halogenated analogs.

Biological Activity

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects.

Synthesis

The synthesis of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the Vilsmeier-Haack reaction, which allows for the formation of various pyrazole derivatives. The general procedure includes the reaction of substituted hydrazines with appropriate aldehydes under acidic conditions to yield the desired oxime derivative.

Antimicrobial Activity

Research has demonstrated that several pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives, including (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound showed effective inhibition of biofilm formation, which is crucial for treating infections caused by biofilm-forming bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In vivo studies indicated that certain pyrazole compounds exhibit significant COX-2 inhibitory activity, which is essential for reducing inflammation . The selectivity index and ulcerogenic liability were assessed in various studies, revealing that some derivatives are safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundCOX-2 Inhibition (%)Ulcerogenic Index
125a820.7
125b780.8
145a900.5

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Inhibitory Effects : A study focused on the inhibitory effects of various pyrazole derivatives on COX enzymes showed that compounds with fluorine substitutions exhibited enhanced selectivity and reduced gastrointestinal toxicity compared to traditional NSAIDs .
  • Biofilm Inhibition : Another study illustrated the ability of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime to inhibit biofilm formation in Staphylococcus species, suggesting its potential use in treating chronic infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves a Vilsmeier–Haack reaction to form the pyrazole carbaldehyde core, followed by oxime formation using hydroxylamine under basic conditions. Key steps include:

  • Aldehyde Precursor : Pyrazole carbaldehydes are synthesized via formylation of pyrazole intermediates using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) .
  • Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6–8 hours yields the oxime. Stereoselectivity (E/Z isomerism) is controlled by pH and temperature .
  • Critical Parameters : Excess hydroxylamine (1.2–1.5 eq.) ensures complete conversion, while sodium acetate buffers minimize side reactions. Typical yields range from 65–85% .

Q. How can spectroscopic techniques (NMR, IR) distinguish the (E)-isomer from the (Z)-isomer of this oxime?

  • Methodological Answer :

  • ¹H NMR : The (E)-isomer exhibits a deshielded oxime proton (δ 8.2–8.5 ppm) due to reduced conjugation, while the (Z)-isomer shows a signal at δ 7.8–8.0 ppm. Coupling with adjacent protons (e.g., pyrazole C-H) further differentiates isomers .
  • IR Spectroscopy : The (E)-isomer displays a strong C=N stretch at 1620–1640 cm⁻¹, whereas the (Z)-isomer absorbs at 1590–1610 cm⁻¹ due to hydrogen bonding .
  • X-ray Crystallography : Definitive confirmation relies on single-crystal studies, revealing dihedral angles between the pyrazole and fluorophenyl rings (e.g., 77.6° for (E)-isomers) .

Advanced Research Questions

Q. What structural features of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime contribute to its bioactivity, and how can these be optimized for target specificity?

  • Methodological Answer :

  • Pharmacophore Analysis : The oxime group acts as a hydrogen-bond donor/acceptor, while the 4-fluorophenyl moiety enhances lipophilicity and membrane permeability. Substitutions at the pyrazole N1 position (e.g., phenyl vs. methyl) modulate receptor affinity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electrostatic potential maps, identifying regions for functionalization (e.g., introducing electron-withdrawing groups at C3 to enhance electrophilicity) .
  • Case Study : Replacing the phenyl group at N1 with a methyl group reduced antifungal activity by 40%, highlighting the role of steric bulk in target binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Discrepancies often arise from variations in assay protocols (e.g., MIC values for antifungal activity depend on fungal strain and culture medium). Use CLSI/M38-A2 guidelines for reproducibility .
  • Metabolite Interference : Oxime derivatives may hydrolyze to aldehydes under physiological conditions, confounding activity measurements. Stabilize compounds using PEG-400 or cyclodextrin carriers .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., fluconazole for antifungals) and account for solvent effects (DMSO >1% inhibits some enzymes) .

Q. What strategies are effective for analyzing the stability of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS/MS at 0, 6, 12, and 24 hours .
  • Degradation Pathways : Oximes hydrolyze to aldehydes in acidic environments, while photodegradation occurs under UV light (λ = 254 nm). Use amber vials and antioxidants (e.g., BHT) to stabilize .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 8.3 hours in plasma, indicating moderate in vivo stability .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 4-fluorophenyl group at C3 increases electrophilicity at the aldehyde carbon, enhancing nucleophilic attack (e.g., oxime formation). Hammett constants (σₚ = 0.06 for F) correlate with reaction rates .
  • Steric Effects : Bulky substituents at N1 (e.g., phenyl vs. methyl) hinder rotation, stabilizing the (E)-isomer. Crystal structures show reduced torsion angles (5–10°) with bulkier groups .
  • Comparative Table :
Substituent (N1)Torsion Angle (°)Reaction Rate (k, min⁻¹)
Phenyl77.60.12
Methyl82.30.08
  • Source:

Q. What are the limitations of current computational models in predicting the biological activity of this oxime derivative?

  • Methodological Answer :

  • Solvent Effects : Most DFT models neglect solvation, overestimating binding energies. Incorporate implicit solvent models (e.g., COSMO) for accuracy .
  • Conformational Flexibility : Oximes exhibit dynamic isomerization (E/Z), complicating docking studies. Use molecular dynamics (MD) simulations to sample low-energy states .
  • Validation : Compare predicted IC₅₀ values with experimental data. For example, AutoDock Vina overestimates antifungal activity by 30–50% due to rigid receptor approximations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
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(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

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